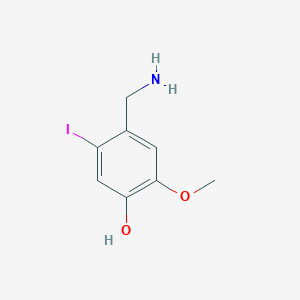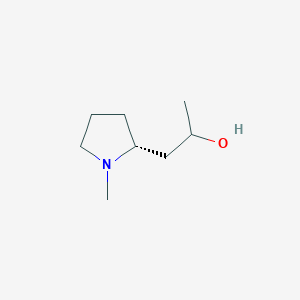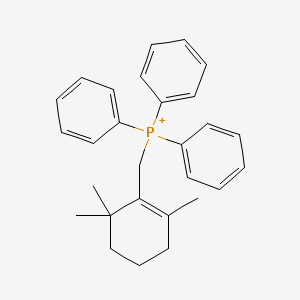![molecular formula C17H14Br2 B12970981 6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]: is a chemical compound with the molecular formula C17H14Br2O2 and a molecular weight of 410.1 g/mol . It is characterized by a spirobi[indene] core structure with bromine atoms at the 6,6’ positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves a multi-step process. One common method is through the cyclization of appropriate precursors followed by bromination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirobi[indene] derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various organic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for potential biological activities. Research is ongoing to investigate its role in drug development and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is primarily related to its chemical reactivity. The bromine atoms at the 6,6’ positions make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- 6,6’-Dihydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indene]-6,6’-diol
Comparison: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its hydroxylated counterparts. This makes it particularly useful in synthetic chemistry for introducing bromine into complex molecules .
Propiedades
Fórmula molecular |
C17H14Br2 |
|---|---|
Peso molecular |
378.1 g/mol |
Nombre IUPAC |
5,5'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C17H14Br2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10H,5-8H2 |
Clave InChI |
LTMZGUXRZZYNBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3=C2C=C(C=C3)Br)C4=C1C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
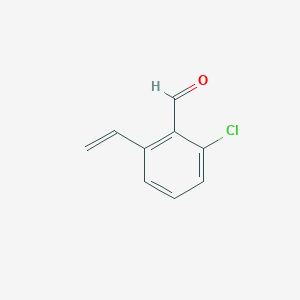
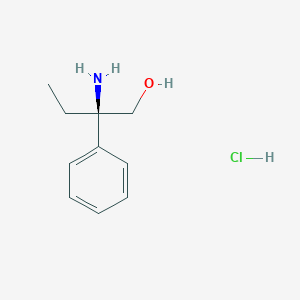
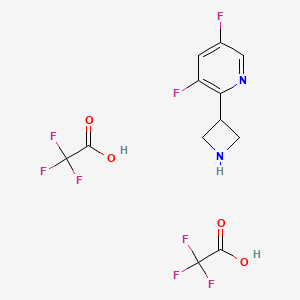
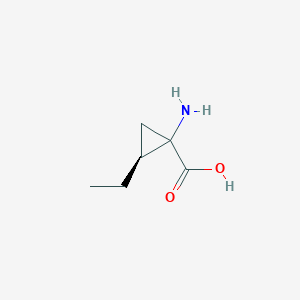
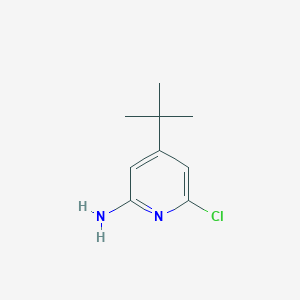
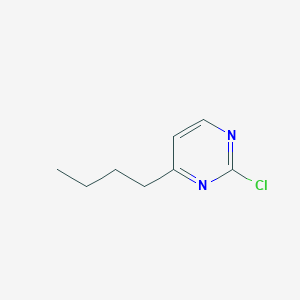
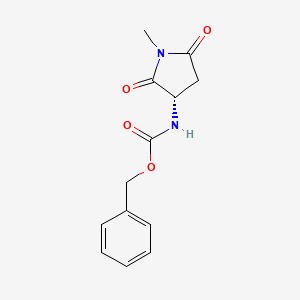
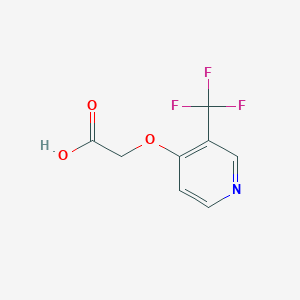
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
